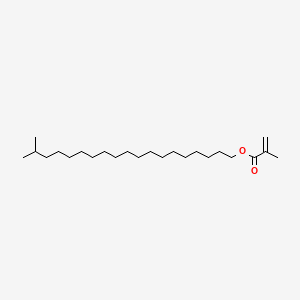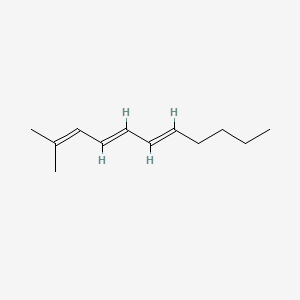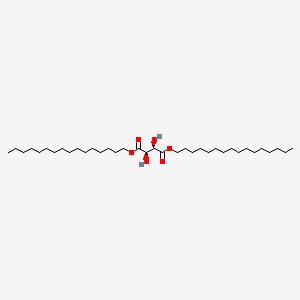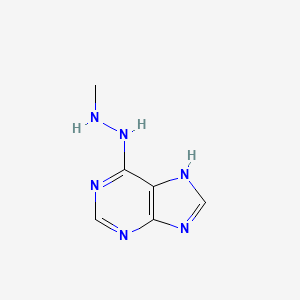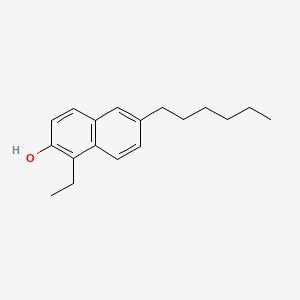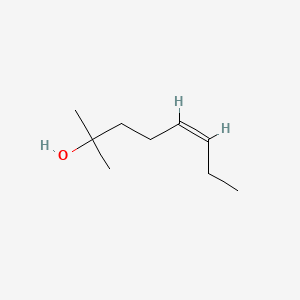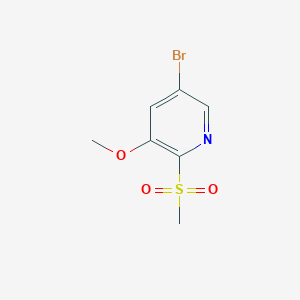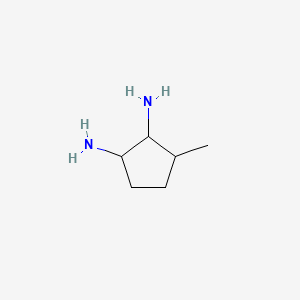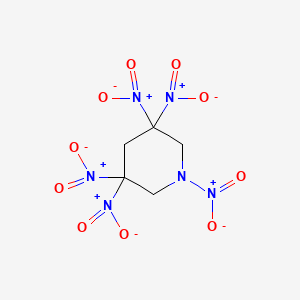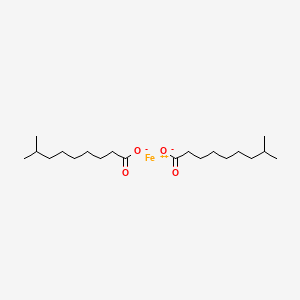
Iron(II) isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(II) isodecanoate is an organometallic compound where iron is in the +2 oxidation state, coordinated with isodecanoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(II) isodecanoate can be synthesized through the reaction of iron(II) salts, such as iron(II) chloride, with isodecanoic acid. The reaction typically occurs in an organic solvent under inert atmosphere to prevent oxidation of iron(II) to iron(III). The general reaction is as follows: [ \text{FeCl}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Fe(C}9\text{H}{19}\text{COO)}_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would involve the controlled addition of iron(II) salts and isodecanoic acid, with careful monitoring of reaction conditions such as temperature, pressure, and inert atmosphere to prevent oxidation.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) isodecanoate.
Reduction: It can be reduced back to iron(0) under specific conditions.
Substitution: The isodecanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a suitable solvent.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas under pressure.
Substitution: Other carboxylic acids or ligands in an appropriate solvent.
Major Products:
Oxidation: Iron(III) isodecanoate.
Reduction: Metallic iron or iron(0) complexes.
Substitution: Various iron(II) carboxylates depending on the substituting ligand.
Applications De Recherche Scientifique
Iron(II) isodecanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring iron(II) as a catalyst.
Materials Science: It is used in the preparation of iron-containing materials and nanomaterials.
Biology and Medicine:
Industry: Used in the production of coatings, paints, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of iron(II) isodecanoate in catalysis involves the coordination of the iron center with substrates, facilitating various chemical transformations. The iron center can undergo redox changes, enabling it to participate in electron transfer reactions. In biological systems, this compound can interact with biomolecules, potentially affecting cellular processes through iron-mediated redox reactions.
Comparaison Avec Des Composés Similaires
- Iron(II) acetate
- Iron(II) oxalate
- Iron(II) citrate
Comparison: Iron(II) isodecanoate is unique due to its long-chain carboxylate ligands, which impart different solubility and reactivity characteristics compared to shorter-chain iron(II) carboxylates like iron(II) acetate. This makes it more suitable for applications requiring hydrophobic properties or specific solubility profiles.
Propriétés
Numéro CAS |
93920-16-2 |
|---|---|
Formule moléculaire |
C20H38FeO4 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
iron(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Fe/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
QZGLNFBJDQSBLJ-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



